4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-c]pyridine precursor with a methylcyclopropyl derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thieno[3,2-c]pyridine compounds .
Scientific Research Applications
4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or signaling pathways related to disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives and pyridine-based heterocycles. Examples include:
Thieno[3,2-c]pyridine derivatives: Compounds with different substituents on the thieno[3,2-c]pyridine core.
Pyridine-based heterocycles: Compounds such as pyridines, dihydropyridines, and piperidines.
Uniqueness
4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-methyl-4-(2-methylcyclopropyl)-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NS/c1-8-7-10(8)12(2)9-4-6-14-11(9)3-5-13-12/h4,6,8,10,13H,3,5,7H2,1-2H3 |
InChI Key |
UFWWZFPCZQUWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2(C3=C(CCN2)SC=C3)C |
Origin of Product |
United States |
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